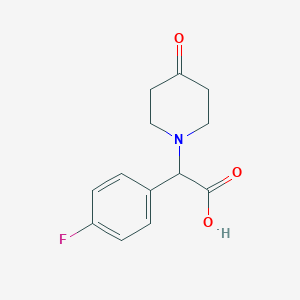

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid

Übersicht

Beschreibung

The compound “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as 4-Fluorophenylboronic acid and its derivatives are known to be versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients12.

Synthesis Analysis

The synthesis of related compounds like 4-Formylphenylboronic acid has been reported. The synthesis involved the use of 4-Bromobenzaldehyde as a starting material. The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene2. However, the exact synthesis process for “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” is not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of related compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined by single crystal X-ray diffraction studies3. The title compound crystallizes in the monoclinic space group P 2 1 / c3. However, the specific molecular structure of “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” is not available in the searched resources.

Chemical Reactions Analysis

The chemical reactions involving “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” are not explicitly mentioned in the searched resources. However, related compounds like 4-Formylphenylboronic acid are known to readily form dimers and cyclic trimeric anhydrides2.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” are not explicitly mentioned in the searched resources. However, related compounds like 4-Fluorophenylboronic acid are known to be solid at room temperature1.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed novel compounds through the synthesis of derivatives involving (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. For instance, novel Mannich bases bearing a pyrazolone moiety were synthesized, characterized, and their electrochemical behavior studied through techniques like polarography and cyclic voltammetry. These compounds were synthesized via the Mannich reaction, highlighting their potential for further electrochemical applications (Naik et al., 2013).

Antimicrobial Activity

Some synthesized fluorinated compounds, including derivatives of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, have shown promising antimicrobial activity. A study focused on benzothiazolo imidazole compounds derived from 4-Fluoro-3-chloroanilline, revealing significant antimicrobial properties against various pathogens (Sathe et al., 2011).

Anticancer Activity

Novel fluoro substituted benzo[b]pyran compounds, synthesized through the reaction with chloroacetic acid and aromatic aldehyde, were tested against human cancer cell lines, showcasing their potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005).

Electrochemical and Kinetic Studies

Kinetic and thermodynamic studies on the oxidation of 4-Oxo-4-phenyl Butanoic Acid by various agents in an aqueous acetic acid medium have been conducted. These studies offer insights into the reaction mechanisms and potential applications of these compounds in electrochemical sensors or as intermediates in synthetic chemistry (Yogananth & Mansoor, 2015).

Application in Carbohydrate Chemistry

The synthesis and application of a protected glycosyl donor involving the (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivative have been explored for its use in carbohydrate chemistry. This research contributes to the development of new methodologies for the protection and deprotection of hydroxyl groups in complex sugar molecules (Spjut et al., 2010).

Safety And Hazards

The safety and hazards associated with “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” are not explicitly mentioned in the searched resources. However, related compounds like 3-(4-FLUORO-PHENYL)-PYRROLIDINE are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation5.

Zukünftige Richtungen

The future directions for the research and application of “(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid” are not explicitly mentioned in the searched resources. However, the related field of developing new chemical entities to overcome multi-drug resistant tuberculosis infection is of significant interest4.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-10-3-1-9(2-4-10)12(13(17)18)15-7-5-11(16)6-8-15/h1-4,12H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDORXXXEFSZGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661395 | |

| Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | |

CAS RN |

886363-63-9 | |

| Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

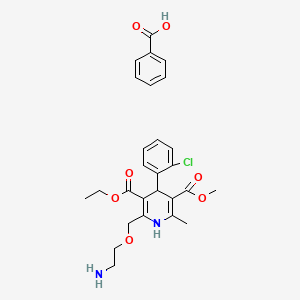

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)